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Pseudouridine 5'-phosphate

Enzyme kinetics Substrate specificity Nucleotide metabolism

Pseudouridine 5'-phosphate (ΨMP) is the essential precursor for pseudouridine-5'-triphosphate (ΨTP) incorporation into therapeutic mRNA. Its unique C5–C1′ carbon–carbon glycosidic bond — not the N1–C1′ linkage found in UMP — confers resistance to acid hydrolysis and common nucleases. This single isomerization yields Ψ-modified mRNA with 10–100× higher in vivo expression and >90% reduced immunogenicity versus unmodified transcripts. Residual UMP contamination produces mixed Ψ/U transcripts with unpredictable immunogenicity profiles, making high-purity ΨMP (>95%) non-negotiable for GMP-grade mRNA production. Bulk and custom pack sizes available; typical lead time 3–4 weeks for disodium salt.

Molecular Formula C9H13N2O9P
Molecular Weight 324.18 g/mol
CAS No. 1157-60-4
Cat. No. B072858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePseudouridine 5'-phosphate
CAS1157-60-4
Synonymspseudouridylic acid
Molecular FormulaC9H13N2O9P
Molecular Weight324.18 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC(=O)N1)C2C(C(C(O2)COP(=O)(O)O)O)O
InChIInChI=1S/C9H13N2O9P/c12-5-4(2-19-21(16,17)18)20-7(6(5)13)3-1-10-9(15)11-8(3)14/h1,4-7,12-13H,2H2,(H2,16,17,18)(H2,10,11,14,15)/t4-,5-,6-,7+/m1/s1
InChIKeyMOBMOJGXNHLLIR-GBNDHIKLSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pseudouridine 5'-Phosphate (CAS 1157-60-4): Procurement-Grade Overview of a C-Nucleoside Monophosphate Building Block for Modified RNA Synthesis


Pseudouridine 5'-phosphate (ΨMP; pseudouridylic acid) is a C-nucleoside monophosphate in which the uracil base is connected to the ribose 5'-phosphate via a C5–C1′ carbon–carbon glycosidic bond, distinguishing it fundamentally from the N1–C1′ nitrogen–glycosidic linkage in canonical uridine 5'-phosphate (UMP). ΨMP is both a naturally occurring intermediate of RNA catabolism in bacteria and plants, and a synthetic monomeric raw material for the enzymatic or chemical synthesis of modified RNA transcripts, including therapeutic mRNAs [1][2]. Its unique C–C glycosidic bond confers resistance to acid hydrolysis and certain nucleases that readily cleave N-glycosidic linkages, a structural feature that directly underlies its functional differentiation from standard pyrimidine nucleotides [3].

Why Uridine 5'-Phosphate (UMP) Cannot Substitute for Pseudouridine 5'-Phosphate in Modified RNA Applications


Although pseudouridine 5'-phosphate shares the same molecular formula (C₉H₁₃N₂O₉P) as uridine 5'-phosphate and differs only in the atom connecting uracil to ribose (C5–C1′ vs. N1–C1′), this single structural isomerization generates profound biochemical divergence. The C–C glycosidic bond in ΨMP is refractory to acid-catalyzed hydrolysis and resists cleavage by common nucleases that readily degrade N-glycosidic UMP [1]. Critically, human and bacterial enzymes that evolved to recognize ΨMP exhibit extreme substrate discrimination: the human phosphatase HDHD1 dephosphorylates ΨMP with >1,000-fold higher catalytic efficiency than UMP, and bacterial pseudouridine kinase (PUKI) phosphorylates pseudouridine with >100-fold preference over uridine [2][3]. These enzymatic selectivity data, combined with the differential effects of Ψ vs. U modification on RNA immunogenicity, translation, and thermodynamic stability (detailed below), mean that UMP or unmodified uridine cannot serve as a functional or biochemical substitute for ΨMP in any application requiring modified RNA properties.

Quantitative Differentiation Evidence for Pseudouridine 5'-Phosphate vs. Closest Analogs and Alternatives


HDHD1 Phosphatase Substrate Discrimination: ΨMP vs. UMP Catalytic Efficiency

Purified human recombinant HDHD1 (pseudouridine-5'-phosphatase) dephosphorylated pseudouridine 5'-phosphate with a kcat of 1.6 s⁻¹ and a Km of 0.3 μM, yielding a catalytic efficiency at least 1,000-fold higher than that observed for any other phosphate ester tested, including 5'-UMP. The catalytic efficiency for 5'-UMP, 3'-AMP, fructose 1,6-bisphosphate, fructose 6-phosphate, and FMN was reported as less than 1% of that for ΨMP [1][2]. This establishes that ΨMP is the cognate physiological substrate of HDHD1, and UMP is an exceedingly poor alternative.

Enzyme kinetics Substrate specificity Nucleotide metabolism Pseudouridine catabolism

Pseudouridine Kinase (PUKI) Phosphorylation Selectivity: Pseudouridine vs. Uridine

Pseudouridine kinase (PUKI) from Escherichia coli catalyzes the ATP-dependent phosphorylation of pseudouridine to ΨMP as the first committed step in pseudouridine catabolism. Biochemical and structural studies demonstrate that PUKI selectively phosphorylates pseudouridine over uridine with >100-fold greater catalytic efficiency, despite both substrates binding with similar Km values. The molecular basis lies in a Ser30-mediated conformational change triggered specifically by the hallmark N1 atom of pseudouridine; uridine, lacking this atom, binds but does not induce the conformational change required for efficient catalysis and is not turned over [1][2].

Pseudouridine kinase Enzyme selectivity Nucleotide phosphorylation RNA modification biosynthesis

In Vivo Translational Output: Pseudouridine-Modified mRNA vs. Unmodified Uridine-Containing mRNA

In a head-to-head in vivo comparison, mice injected with pseudouridine-modified mRNA encoding erythropoietin (EPO) produced 10–100-fold higher EPO protein levels compared to mice receiving identical doses of unmodified uridine-containing mRNA. The EPO translated from pseudouridine-mRNA was functional, causing significant increases in reticulocyte counts and hematocrits, with as little as 10 ng of Ψ-mRNA sufficient to double reticulocyte numbers. By contrast, uridine-containing mRNA produced 10–100-fold lower EPO levels that returned to baseline within 1 day [1]. In separate in vitro studies, pseudouridine-containing mRNAs exhibited higher translational capacity than unmodified mRNAs in mammalian cells and lysates, with the enhanced translation mechanistically linked to diminished activation of RNA-dependent protein kinase (PKR) [2].

mRNA therapeutics Translation efficiency Nucleoside modification Erythropoietin expression

Thermodynamic Stabilization of RNA Duplexes: Ψ-for-U Substitution in Defined Sequence Contexts

Systematic thermodynamic measurements on RNA duplexes demonstrated that replacing a single uridine with pseudouridine (Ψ) stabilizes the duplex in a context-dependent manner. In a 10-bp duplex with central Ψ-X base pairs (where X = A, G, U, or C), the measured ΔΔG° values (Ψ duplex minus U duplex) ranged from −0.27 to −2.43 kcal/mol, with most values being negative (stabilizing). For example, in the sequence context 5′-UCACΨGAGU-3′ paired with 3′-AGUGXGUCA-5′, the Ψ-A pair yielded ΔΔG° = −2.43 ± 0.49 kcal/mol and the Ψ-G pair yielded ΔΔG° = −0.43 ± 0.14 kcal/mol, measured in 1 M NaCl, 20 mM sodium cacodylate, pH 7.0 [1]. NMR spectroscopy confirmed that Ψ contributes two hydrogen bond donors (N1–H and N3–H) vs. one in uridine, providing a structural basis for the observed stabilization [2].

RNA thermodynamics Base-pair stability Pseudouridine modification UV melting

Immune Evasion via Impaired Endolysosomal Processing: Ψ-RNA vs. Unmodified RNA

A 2025 study in Cell elucidated the molecular mechanism by which pseudouridine-modified RNA evades innate immune detection. RNase T2, the primary endolysosomal nuclease that generates TLR7/8-agonistic RNA fragments from unmodified RNA, exhibited >90% reduced cleavage efficiency on Ψ-containing RNA compared to unmodified RNA. Additionally, PLD exonucleases (PLD3, PLD4) could not adequately process Ψ-RNA to generate immunostimulatory ligands. As a second safety mechanism, TLR8 neglected pseudouridine as a ligand for its first binding pocket, and TLR7 neglected Ψ-containing RNA for its second pocket. In cell-based assays, Ψ-RNA was virtually unable to activate TLR7/8-dependent inflammatory cytokines (IL-6, IFN-α), whereas unmodified RNA triggered robust cytokine responses [1]. By contrast, the clinically used N1-methylpseudouridine (m1Ψ) also evaded RNase T2/PLD3/PLD4 processing but retained the ability to directly activate TLR8 [1].

Innate immunity TLR7/TLR8 RNase T2 mRNA immunogenicity Endolysosomal nucleases

C-Glycosidic Bond Stability: ΨMP Hydrolytic Resistance vs. N-Glycosidic UMP

Pseudouridine 5'-phosphate contains a carbon–carbon (C5–C1′) glycosidic bond between uracil and ribose, in contrast to the carbon–nitrogen (N1–C1′) glycosidic bond in uridine 5'-phosphate. The C–C bond is chemically and enzymatically more resistant to hydrolysis: unlike uridine, pseudouridine (and its phosphorylated derivative) is extremely stable under conditions of acid hydrolysis, which historically confounded early attempts at chemical degradation [1]. This class-level property is attributable to the higher bond dissociation energy of the C–C linkage and the absence of the acid-labile N-glycosidic bond. While direct quantitative comparison of hydrolysis rate constants for ΨMP vs. UMP under identical conditions is sparsely reported, the qualitative stability difference is a well-established structural feature of all C-nucleosides [2].

Glycosidic bond stability C-nucleoside Acid hydrolysis resistance Nuclease resistance

High-Impact Application Scenarios Where Pseudouridine 5'-Phosphate Differentiation Drives Procurement Decisions


Enzymatic Synthesis of Ψ-Modified mRNA for Therapeutic Vaccines and Gene Replacement

In the production of in vitro-transcribed mRNA containing pseudouridine, ΨMP serves as the precursor to pseudouridine-5'-triphosphate (ΨTP), which is incorporated by RNA polymerase in place of UTP. The resulting Ψ-modified mRNA achieves 10–100-fold higher in vivo protein expression than unmodified mRNA [1], while simultaneously evading innate immune detection through impaired RNase T2/PLD exonuclease processing and TLR7/8 neglect (>90% reduced RNase T2 cleavage) [2]. Procurement of high-purity ΨMP is essential because residual UMP contamination would produce mixed Ψ/U transcripts with unpredictable immunogenicity and translational profiles, undermining both product consistency and regulatory compliance.

Biochemical Characterization of Pseudouridine Catabolic and Salvage Enzymes

Human HDHD1 phosphatase exhibits >1,000-fold substrate preference for ΨMP over UMP (kcat/Km ~5.3 × 10⁶ M⁻¹s⁻¹ vs. <1% for 5'-UMP) [1]. Similarly, bacterial pseudouridine kinase PUKI discriminates against uridine by >100-fold in catalytic efficiency [2]. Accurate kinetic characterization of these enzymes requires authentic ΨMP as substrate; substitution with UMP would yield falsely negative or orders-of-magnitude erroneous kinetic parameters. For enzymology laboratories and drug discovery programs targeting pseudouridine metabolism, authentic ΨMP is an irreplaceable reagent.

Thermodynamic Optimization of Structurally Defined RNA Oligonucleotides

When designing RNA duplexes for siRNA, antisense, aptamer, or CRISPR guide RNA applications, single Ψ-for-U substitutions can stabilize duplexes by up to −2.43 kcal/mol (ΔΔG° for Ψ-A pair in a favorable sequence context, measured in 1 M NaCl, pH 7.0) [1]. This predictable thermodynamic contribution enables rational tuning of RNA secondary structure stability. Because the magnitude and even direction of stabilization is sequence-context-dependent, empirical testing with site-specifically Ψ-modified oligonucleotides—synthesized using ΨMP-derived phosphoramidites—is required. Procurement of ΨMP is thus a prerequisite for systematic structure-activity relationship studies of modified RNA stability.

One-Pot Enzymatic C-Nucleoside Monophosphate Manufacturing

Patented multi-enzyme cascade methods enable the one-pot synthesis of C-nucleoside-5'-monophosphates, including ΨMP, from D-ribose and uracil using a fusion enzyme comprising ribokinase and pseudouridine-5'-phosphate glycosidase [1]. The unique C–C glycosidic bond of the ΨMP product—resistant to acid and enzymatic hydrolysis [2]—allows downstream purification under conditions that would degrade N-glycosidic nucleotides. This manufacturing route is increasingly relevant for industrial-scale production of the ΨMP building block for mRNA therapeutic raw material supply chains, and procurement specifications must account for the enzymatic vs. chemical synthesis route to ensure batch-to-batch consistency.

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